4-Fluoro-1-benzothiophene-3-carboxylic acid
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Overview
Description
4-Fluoro-1-benzothiophene-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H5FO2S It is a derivative of benzothiophene, where a fluorine atom is substituted at the 4th position and a carboxylic acid group is attached at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-benzothiophene-3-carboxylic acid typically involves the construction of the benzothiophene core followed by functionalization at specific positions. Another approach is the Ullmann cross-coupling reaction, which uses CuBr and 1,10-phenanthroline as catalysts to couple aryl halides with thiophenols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
4-Fluoro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
- 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
Uniqueness
4-Fluoro-1-benzothiophene-3-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable scaffold for drug design and materials science .
Properties
Molecular Formula |
C9H5FO2S |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-fluoro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H5FO2S/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12) |
InChI Key |
FJQJBRRGFWFHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=C2C(=O)O)F |
Origin of Product |
United States |
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